N-Methylparoxetine (NMP) is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. NMP has emerged as a potential therapeutic agent in various research fields due to its distinct biological activities. Notably, NMP exhibits anticancer properties, particularly in the context of non-small cell lung cancer (NSCLC) [].
N-Methylparoxetine is a chemical compound primarily recognized as a selective serotonin reuptake inhibitor (SSRI), which is used in the treatment of various mood disorders, including depression and anxiety. It is a derivative of paroxetine, which has been extensively studied for its pharmacological properties. The compound is classified under the category of psychoactive drugs due to its influence on serotonin levels in the brain.
N-Methylparoxetine can be synthesized through various chemical processes, with its initial discovery linked to research on paroxetine. It has gained interest in both clinical applications and chemical research due to its unique properties and potential therapeutic benefits.
The synthesis of N-Methylparoxetine involves several methods, primarily focusing on achieving high purity and yield. One notable method includes the reaction of sulfonate esters with sesamol in the presence of a base, using methyl isobutyl ketone as a solvent at elevated temperatures (118-120°C) .
N-Methylparoxetine features a complex molecular structure characterized by a piperidine ring substituted with a fluorophenyl group. The structural formula can be represented as follows:
The compound's three-dimensional configuration plays a crucial role in its interaction with serotonin transporters, influencing its efficacy as an SSRI.
N-Methylparoxetine participates in various chemical reactions relevant to its synthesis and potential modifications. Key reactions include:
This reaction typically requires specific conditions such as temperature control and the presence of solvents that facilitate the reaction.
N-Methylparoxetine acts primarily as an inhibitor of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for its antidepressant effects.
Research indicates that N-Methylparoxetine exhibits significant binding affinity for the serotonin transporter, comparable to other SSRIs .
N-Methylparoxetine possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for formulation into pharmaceutical products.
N-Methylparoxetine is primarily utilized in scientific research and clinical settings:
N-Methylparoxetine (C19H21NO3F) is an N-methylated derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Unlike its parent compound, it lacks therapeutic antidepressant activity but serves as a critical marker in pharmaceutical impurity profiling and drug development quality control. Its chemical structure features a methyl group appended to paroxetine’s piperidine nitrogen, altering receptor binding kinetics while retaining core molecular motifs. This derivative exemplifies how minor structural modifications impact pharmacological behavior—a key consideration in rational drug design [1] [3].
Paroxetine (Paxil®), approved by the FDA in 1992, emerged from systematic structural optimization of phenoxypropylamine compounds. Researchers at Ferrosan (later GlaxoSmithKline) synthesized it during efforts to enhance serotonin reuptake inhibition specificity while minimizing affinity for adrenergic, cholinergic, and histaminergic receptors. N-Methylparoxetine was identified early as a potential synthetic intermediate or metabolic byproduct during these investigations [3] [5].
As a deliberate structural analog, N-Methylparoxetine helped elucidate paroxetine’s structure-activity relationships (SAR):
Table 1: Structural and Functional Comparison of Paroxetine Derivatives
Compound | R-Group Modification | SERT Affinity (Ki, nM) | Role in Pharmaceutical Science |
---|---|---|---|
Paroxetine | -H | 0.13 | Therapeutic SSRI |
N-Methylparoxetine | -CH3 | >50 | Synthesis intermediate; degradation marker |
Norparoxetine | Demethylated piperidine | 1.8 | Active metabolite |
This derivative’s historical significance lies in its contribution to understanding how alkyl chain length and nitrogen substitutions impact SSRI pharmacodynamics—knowledge applied to develop subsequent generations of antidepressants [1] [5].
N-Methylparoxetine is classified as a process-related impurity per ICH Q3A/R2 guidelines, arising during API synthesis or storage. Its control is mandated at thresholds ≥0.10% of the parent drug substance due to potential impacts on drug efficacy and safety [6] [8].
Sources and Formation Pathways:
Analytical Challenges and Solutions:
Detection requires advanced chromatographic separation due to structural similarity to paroxetine:
Table 2: Analytical Methods for N-Methylparoxetine Detection
Technique | Detection Limit | Key Parameters | Application Scope |
---|---|---|---|
HPLC-UV | 0.15% | C18 column; 30:70 acetonitrile:phosphate buffer (pH 3.0) | Bulk API release testing |
UHPLC-MS/MS | 10 ppb | ESI+; MRM m/z 330→192; HILIC chromatography | Stability studies; impurity fate mapping |
NMR | 0.5% | 19F-NMR (δ -115 ppm) | Structural confirmation |
Regulatory and Stability Implications:
Mitigation strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7